Cas no 1010929-95-9 (N-(2-Aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide)
N-(2-Aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- MFCD12201732
- STK718291
- AKOS005534641
- 1010929-95-9
- EN300-186740
- N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide
- CS-0237752
- 2,1,3-Benzoxadiazole-4-sulfonamide, N-(2-aminoethyl)-
- N-(2-Aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide
-
- Inchi: 1S/C8H10N4O3S/c9-4-5-10-16(13,14)7-3-1-2-6-8(7)12-15-11-6/h1-3,10H,4-5,9H2
- InChI Key: YPBFBTXFVPBLSO-UHFFFAOYSA-N
- SMILES: S(C1=CC=CC2C1=NON=2)(NCCN)(=O)=O
Computed Properties
- Exact Mass: 242.04736137g/mol
- Monoisotopic Mass: 242.04736137g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 329
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.8
- Topological Polar Surface Area: 120Ų
N-(2-Aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-186740-0.05g |
N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide |
1010929-95-9 | 77% | 0.05g |
$53.0 | 2023-09-18 | |
| Enamine | EN300-186740-0.1g |
N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide |
1010929-95-9 | 77% | 0.1g |
$83.0 | 2023-09-18 | |
| Enamine | EN300-186740-0.25g |
N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide |
1010929-95-9 | 77% | 0.25g |
$116.0 | 2023-09-18 | |
| Enamine | EN300-186740-0.5g |
N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide |
1010929-95-9 | 77% | 0.5g |
$218.0 | 2023-09-18 | |
| Enamine | EN300-186740-1.0g |
N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide |
1010929-95-9 | 77% | 1g |
$314.0 | 2023-06-01 | |
| Enamine | EN300-186740-2.5g |
N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide |
1010929-95-9 | 77% | 2.5g |
$614.0 | 2023-09-18 | |
| Enamine | EN300-186740-5.0g |
N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide |
1010929-95-9 | 77% | 5g |
$908.0 | 2023-06-01 | |
| Enamine | EN300-186740-10.0g |
N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide |
1010929-95-9 | 77% | 10g |
$1346.0 | 2023-06-01 | |
| OTAVAchemicals | 1159043-100mg |
N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide |
1010929-95-9 | 95% | 100mg |
$150 | 2023-11-23 | |
| OTAVAchemicals | 1159043-250mg |
N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide |
1010929-95-9 | 95% | 250mg |
$225 | 2023-11-23 |
N-(2-Aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide Related Literature
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Jadwiga Frelek,Marcin Górecki,Marta Łaszcz,Agata Suszczyńska,Elemér Vass,Wojciech J. Szczepek Chem. Commun., 2012,48, 5295-5297
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on N-(2-Aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide
Professional Introduction to N-(2-Aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide (CAS No. 1010929-95-9)
N-(2-Aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide (CAS No. 1010929-95-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural framework, combines a benzoxadiazole core with an aminoethyl side chain and a sulfonamide functional group. Such structural features make it a promising candidate for various applications, particularly in the development of novel therapeutic agents and biochemical research tools.
The benzoxadiazole moiety is a heterocyclic aromatic system that has been extensively studied for its pharmacological properties. It is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of the sulfonamide group further enhances the compound's potential by introducing polarizability and hydrogen bonding capabilities, which are crucial for interactions with biological targets. The 2-aminoethyl side chain adds another layer of complexity, providing a flexible linker that can modulate the compound's solubility and bioavailability.
In recent years, there has been a surge in research focused on developing small molecule inhibitors targeting specific enzymes and receptors involved in disease pathways. N-(2-Aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide has emerged as a compound of interest due to its ability to interact with various biological targets. For instance, studies have shown that derivatives of benzoxadiazole can inhibit kinases and other enzymes implicated in cancer progression. The sulfonamide moiety is particularly noteworthy as it has been demonstrated to enhance binding affinity and selectivity in drug design.
The synthesis of N-(2-Aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions. The benzoxadiazole core is typically synthesized via cyclization reactions involving o-hydroxybenzamides or o-hydroxynitriles. Subsequent functionalization with the aminoethyl group and the sulfonamide moiety are critical steps that determine the compound's final properties. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels.
The pharmacological profile of N-(2-Aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide has been explored in several preclinical studies. These investigations have highlighted its potential as an inhibitor of enzymes such as Janus kinases (JAKs) and signal transducer and activator of transcription (STAT) proteins, which are key players in inflammatory responses and immune regulation. Additionally, the compound has shown promise in inhibiting tyrosine kinases overexpressed in certain cancer cell lines. Such findings underscore its therapeutic potential in conditions like rheumatoid arthritis and various types of cancer.
The role of computational chemistry and molecular modeling has been instrumental in understanding the binding interactions of N-(2-Aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide
In terms of drug development applications, N-(2-Aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide
The chemical stability and formulation aspects of N-(2-Aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide
The environmental impact and safety profile of N-(2-Aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide
In conclusion, N-(2-Aminoethyl)-
1010929-95-9 (N-(2-Aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)